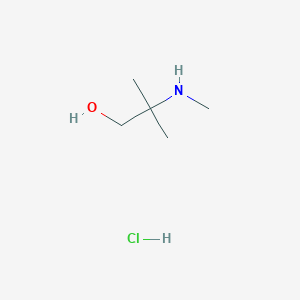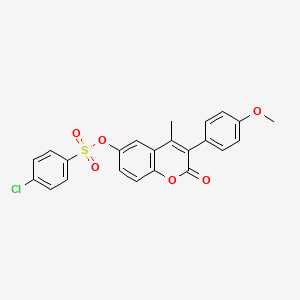
2-Methyl-2-(methylamino)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(methylamino)propan-1-ol is an organic compound with the molecular formula C5H13NO . It is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a molecular weight of 103.16 . This compound functions as an antimicrobial agent for metal-working lubricant oils .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-(methylamino)propan-1-ol consists of a propanol backbone with a methyl group and a methylamino group attached to the second carbon atom . The InChI code for this compound is 1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3 .Physical And Chemical Properties Analysis
2-Methyl-2-(methylamino)propan-1-ol has a molecular weight of 103.16 . It is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a density of 0.9±0.1 g/cm3 . The boiling point is 162.2±13.0 °C at 760 mmHg . The flash point is 62.4±10.5 °C .Scientific Research Applications
X-ray Structures and Computational Studies
X-ray structures and computational studies of cathinones, including derivatives related to 2-Methyl-2-(methylamino)propan-1-ol hydrochloride, have provided insights into their molecular configurations. These studies employed techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction to characterize the structures and electronic properties of cathinones and their salts. The research emphasizes the utility of density functional theory (DFT) and TDDFT methods in predicting bond lengths, angles, and electronic spectra, demonstrating the relevance of such compounds in molecular and computational chemistry (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Identification and Derivatization of Cathinones
Another significant area of research focuses on the identification and derivatization of cathinones, which involves 2-Methyl-2-(methylamino)propan-1-ol hydrochloride analogs. Techniques such as GC-MS, IR, NMR, and electronic absorption spectroscopy, alongside single crystal X-ray diffraction, have been utilized to examine the properties of novel cathinone hydrochloride salts. The study highlights the use of thionation and amination reactions for cathinone identification, underscoring the compound's utility in forensic and analytical chemistry (Nycz, Paździorek, Małecki, & Szala, 2016).
Synthesis and Characterization of Copolymers
Research into the synthesis and characterization of copolymers incorporating 2-N-phthalimido-2-methyl propan-1-ol, a compound structurally related to 2-Methyl-2-(methylamino)propan-1-ol hydrochloride, has been conducted. This involves the polymerization of monomers to create copolymers with specific properties, using techniques such as IR and 1H-NMR spectroscopy for polymer characterization. The study provides insights into the copolymer reactivity ratios and thermal properties, highlighting applications in materials science (Balaji, Sivakumar, Subramanian, & Nanjundan, 1999).
Amino Alcohol Effects in Catalysis
Investigations into the effects of amino alcohols, including derivatives of 2-Methyl-2-(methylamino)propan-1-ol hydrochloride, on ruthenium(II)-catalyzed asymmetric transfer hydrogenation of ketones, have been reported. These studies demonstrate the catalytic efficiency of ruthenium(II) complexes in producing (S)-enriched alcohols with high yields and enantioselectivity, contributing to the field of asymmetric synthesis and catalysis (Takehara, Hashiguchi, Fujii, Inoue, Ikariya, & Noyori, 1996).
Safety and Hazards
This compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-methyl-2-(methylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,4-7)6-3;/h6-7H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNUESIZYFNXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(methylamino)propan-1-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2801766.png)
![Triethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,1,2-ethanetricarboxylate](/img/structure/B2801767.png)

![N-(4-butylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801773.png)

![trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride](/img/structure/B2801778.png)


![3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2801781.png)
![[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine](/img/structure/B2801782.png)
![ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2801783.png)

![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2801786.png)
